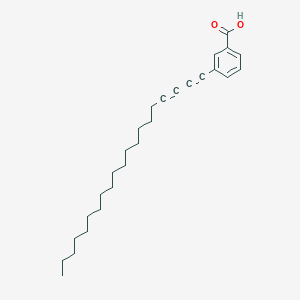

3-(Icosa-1,3-diyn-1-yl)benzoic acid

Description

3-(Icosa-1,3-diyn-1-yl)benzoic acid is a benzoic acid derivative featuring a meta-substituted icosa-1,3-diyn-1-yl group—a 20-carbon chain with two conjugated triple bonds. Below, we compare its hypothetical properties with those of analogous compounds documented in recent literature.

Properties

Molecular Formula |

C27H38O2 |

|---|---|

Molecular Weight |

394.6 g/mol |

IUPAC Name |

3-icosa-1,3-diynylbenzoic acid |

InChI |

InChI=1S/C27H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-22-20-23-26(24-25)27(28)29/h20,22-24H,2-16H2,1H3,(H,28,29) |

InChI Key |

PZWVSBHYAZLYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC#CC#CC1=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-icosadiynyl)benzoic acid typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for 3-(1,3-icosadiynyl)benzoic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Icosadiynyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(1,3-Icosadiynyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(1,3-icosadiynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 3-(Icosa-1,3-diyn-1-yl)benzoic acid and related compounds:

*Hypothetical values based on structure.

Physicochemical Properties

Solubility and Acidity

- This compound : Predicted to exhibit low aqueous solubility due to the hydrophobic alkyne chain. The carboxylic acid group (pKa ~4–5) would dominate its acidity.

- 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid : Higher solubility in polar solvents due to the piperazine group (pKa 4.28) .

- 4-(Sulfooxy)benzoic acid isomers : Enhanced water solubility from the sulfate group; acidity influenced by sulfation position (e.g., m-isomer pKa ~2–3) .

- Caffeic acid: High solubility in water and ethanol due to hydroxyl groups; pKa₁ ~4.3 (carboxylic acid), pKa₂ ~8.6 (phenolic OH) .

Thermal Stability

- This compound : Likely high thermal stability due to rigid alkyne backbone.

- 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid: Stable crystalline structure reinforced by O–H···O and N–H···O hydrogen bonds .

- 3-(Isoquinolin-1-yl)benzoic acid: Moderate stability; heteroaromatic rings may decompose at high temperatures (>250°C) .

Key Research Findings

Hydrogen Bonding vs. Hydrophobicity : Compounds like 3-[(3-Oxo...]benzoic acid rely on hydrogen bonds for stability , whereas the alkyne chain in this compound would prioritize van der Waals interactions.

Biological Activity : Piperazine-containing analogs (e.g., ) show receptor-binding efficacy, suggesting that bulky substituents in this compound might hinder membrane permeability.

Synthetic Complexity : Long alkyne chains pose challenges in purification compared to smaller derivatives like caffeic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.